N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMONGJWFZBCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278858 | |
| Record name | n-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-19-9 | |
| Record name | N-[2-Nitro-3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 387-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 3-(Trifluoromethyl)aniline Derivatives
The nitration step is crucial for regioselective introduction of the nitro group at the 2-position relative to the amino group. Commonly, nitration is performed on 3-(trifluoromethyl)aniline or its chloro-substituted analogues.
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- A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent.
- The reaction temperature is carefully controlled, often maintained below 0°C to avoid over-nitration and side reactions.
- Cooling and slow addition of the aniline derivative help in obtaining the ortho-nitro isomer predominantly.
Example from Industrial Practice:
- Nitration of 2-chloro-4-(trifluoromethyl)aniline under acidic conditions yields 2-chloro-6-nitro-4-(trifluoromethyl)aniline with high regioselectivity.
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- Regioselective nitration can be enhanced using iron(III) nitrate nonahydrate as a nitrating agent, which provides better control over substitution patterns in anilines.
- The nitration product distribution often includes minor amounts of other nitro isomers, which can be separated by extraction or chromatography.
Acetylation to Form the Acetamide
Following nitration, the amino group is acetylated to produce the target acetamide.
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- Acetic anhydride is the acetylating agent of choice.
- The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform.
- A base such as pyridine or triethylamine is added to neutralize the acid formed and catalyze the reaction.
- The reaction proceeds at room temperature or slightly below, with stirring until completion.
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- Dissolve the nitroaniline in dichloromethane under inert atmosphere.
- Add acetic anhydride dropwise, followed by the base.
- Stir at room temperature until the starting amine is consumed (monitored by TLC or NMR).
- Work-up includes washing with sodium carbonate solution, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
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- The acetamide is often obtained in quantitative or near-quantitative yields.
- Purification by recrystallization or flash chromatography ensures high purity.
Industrial Scale Production Considerations
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- Industrial synthesis follows the same nitration-acetylation sequence but employs large reactors with precise temperature control.
- Continuous flow reactors are increasingly used to improve safety and reproducibility.
- Automated systems optimize reagent addition rates and mixing to maximize yield and minimize by-products.
Safety and Environmental Aspects:
- Handling of concentrated acids and nitrating agents requires strict safety protocols.
- Waste acid neutralization and solvent recovery are critical for environmental compliance.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| Nitration | 2-chloro-4-(trifluoromethyl)aniline | HNO3/H2SO4 mixture, <0°C, slow addition | Regioselective ortho-nitration | ~70-80% (isolated) |
| Acetylation | 2-chloro-6-nitro-4-(trifluoromethyl)aniline | Acetic anhydride, pyridine/triethylamine, RT | Quantitative conversion to acetamide | ~95-100% (crude) |
Research Data and Analytical Characterization
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- Electron ionization mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns.
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- TLC and HPLC are used to monitor reaction progress and purity.
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- In some studies, single-crystal X-ray diffraction has been used to confirm molecular structure.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). This reaction is typically catalyzed by hydrogen gas in the presence of palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂).
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitro-to-amine | H₂/Pd/C or SnCl₂/HCl | N-(2-Amino-3-(trifluoromethyl)phenyl)acetamide |
Mechanism : The nitro group is reduced via a stepwise process involving intermediate hydroxylamine and imine stages. The trifluoromethyl group’s electron-withdrawing effect may stabilize the transition state, facilitating the reaction .
Hydrolysis of the Acetamide Group
The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, heat | 2-Nitro-3-(trifluoromethyl)benzoic acid + NH₃ |
| Basic hydrolysis | NaOH/H₂O, heat | Sodium salt of benzoic acid + NH₃ |
Implications : The reaction conditions significantly influence product stability. The trifluoromethyl group enhances the acid strength of the benzoic acid derivative due to its electron-withdrawing nature .
Substitution Reactions
The trifluoromethyl group (-CF₃) and nitro group (-NO₂) are electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). Substituents like halogens, alkoxides, or amines can displace these groups under specific conditions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| NAS (CF₃ displacement) | Nucleophiles (e.g., NH₂⁻, SH⁻) | Substituted phenylacetamide derivatives |
Mechanism : The electron-deficient aromatic ring facilitates attack by nucleophiles at positions ortho or para to the electron-withdrawing groups. The trifluoromethyl group’s steric effects may influence regioselectivity .
Oxidation Reactions
While the acetamide group is generally stable, oxidation of the benzene ring or side chains (e.g., methyl groups) may occur under strong oxidizing conditions (e.g., KMnO₄/H+).
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation of methyl groups | KMnO₄/H+ | Corresponding ketones or carboxylic acids |
Note : The trifluoromethyl group is highly resistant to oxidation due to its strong electron-withdrawing effect .
Biological Activity-Driven Reactions
The compound’s structural features (nitro and trifluoromethyl groups) are linked to antimicrobial and anticancer activities. For example:
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Nitro group bioreduction : In biological systems, the nitro group may undergo reduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which interact with cellular targets .
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Lipophilicity enhancement : The trifluoromethyl group increases membrane permeability, enabling interaction with intracellular targets like enzymes or DNA .
Research Findings
Studies on analogous compounds (e.g., 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives) highlight:
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Antitubercular activity : MIC values as low as 4 μg/mL against M. tuberculosis H37Rv, attributed to the nitro group’s reactivity and the phenoxy group’s stability .
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Selective cytotoxicity : Low cytotoxicity against normal cell lines (e.g., Vero cells) compared to tumor cell lines, suggesting therapeutic potential .
Scientific Research Applications
Chemical Synthesis Applications
N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the electronic properties of the molecule, making it a valuable reagent in chemical reactions.
Key Reactions:
- Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups, allowing for the development of new derivatives with tailored properties.
- Click Chemistry: The compound can participate in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles through cycloaddition reactions with azides.
Biological Evaluation
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and antitubercular agent.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity: A series of compounds related to this compound demonstrated potent antitubercular activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL for certain derivatives .
- Broad-Spectrum Antimicrobial Effects: Studies indicate that modifications to the compound can enhance its efficacy against various pathogens, suggesting its utility in treating infections .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- In Vivo Studies: Animal models have shown that this compound can reduce inflammation markers, indicating potential applications in managing chronic inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Safety Profile and Toxicology
Toxicological assessments have indicated a favorable safety profile for this compound. Studies have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development in pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilic reactivity compared to chloro or methyl substituents, making it more reactive in coupling or substitution reactions .
- Steric and Electronic Effects : The trifluoromethyl group in all analogs contributes to increased lipophilicity and metabolic stability, a critical feature in pesticide design .
Physicochemical Properties
- Melting Points: Chloro-substituted analogs (e.g., N-(3-chlorophenyl)-2-morpholinoacetamide) exhibit higher melting points (~180–220°C) due to stronger intermolecular interactions, whereas nitro/CF₃-substituted derivatives likely have lower solubility in polar solvents .
- Spectroscopic Data :
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : Microwave-assisted methods (e.g., 19% yield for benzothiazole derivatives ) contrast with traditional reflux methods (20% yield for (E)-N-(2-(3-fluorostyryl)phenyl)acetamide ), suggesting substituent-dependent efficiency.
- Substituent Trade-offs : While nitro groups enhance reactivity, they may reduce metabolic stability compared to chloro or methoxy groups in pesticidal applications .
Biological Activity
N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis, activity against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 248.161 g/mol . The presence of a nitro group and a trifluoromethyl moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antitubercular properties of compounds related to this compound. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis) H 37Rv. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against both wild-type and rifampicin-resistant strains .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H 37Rv, Rifampicin-resistant |
| 3e | 64 | M. tuberculosis H 37Rv |
| 3a | 16 | M. tuberculosis H 37Rv |
| 3b | 32 | M. tuberculosis H 37Rv |
Cytotoxicity Studies
The cytotoxic effects of this compound derivatives were assessed using the MTT assay against various cancer cell lines. The results indicated that while some derivatives showed significant antitumor activity, others demonstrated low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Profiles
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 3m | >100 | PC3 (Prostate Cancer) |
| 3a | >100 | MCF7 (Breast Cancer) |
| 3d | <50 | SKNMC (Neuroblastoma) |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in interacting with cellular targets, potentially leading to apoptosis in cancer cells or inhibiting bacterial growth through disruption of metabolic processes .
Case Studies and Research Findings
Several studies have documented the diverse biological activities associated with nitro compounds, including this compound. For example, research has shown that nitro compounds can exhibit anti-inflammatory properties and influence cellular signaling pathways, which may contribute to their therapeutic efficacy .
Q & A
Q. How can the synthesis of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on nitration and acetylation steps. For nitration, controlling reaction temperature (0–5°C) and using mixed acids (HNO₃/H₂SO₄) minimizes byproducts like positional isomers (e.g., 4-nitro derivatives). Acetylation with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere reduces hydrolysis risks. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro and trifluoromethyl-substituted benzene) and acetamide methyl protons (δ 2.1 ppm).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
- LC-MS : Use electrospray ionization (ESI+) to observe [M+H]⁺ peaks (theoretical m/z 277.06 for C₉H₈F₃N₂O₃). Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass validation .
Q. How can impurity profiling be conducted for this compound?
Methodological Answer: Impurities such as N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (positional isomer) and deacetylated byproducts are common. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) for separation. Quantify impurities via external calibration curves. For structural confirmation, isolate impurities via preparative HPLC and characterize using NMR and MS. Regulatory guidelines (e.g., EP/ICH) recommend impurity thresholds <0.15% for unknown impurities .
Advanced Research Questions
Q. What computational approaches predict the biological activity of this compound?
Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, cytochrome P450 enzymes) using crystal structures from the PDB. Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models trained on nitroaromatic compounds can predict cytotoxicity or metabolic stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate electronic properties influencing reactivity .
Q. How can metabolic pathways and metabolites be identified for this compound?
Methodological Answer: Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via UPLC-QTOF-MS. Major Phase I metabolites may include nitro-reduction products (amine derivatives) or hydroxylation at the trifluoromethyl group. Compare fragmentation patterns with synthetic standards. For Phase II metabolites (e.g., glucuronides), use β-glucuronidase hydrolysis to confirm .
Q. What strategies mitigate photodegradation of nitro-substituted acetamides?
Methodological Answer: Nitro groups are prone to photolytic degradation. Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Use amber glassware and inert packaging (argon atmosphere) to reduce light/oxygen exposure. Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) in formulations. Monitor degradation via HPLC and identify photoproducts using LC-MS/MS .
Q. How does polymorphism affect the physicochemical properties of this compound?
Methodological Answer: Screen for polymorphs using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Solvent-mediated crystallization (e.g., methanol vs. acetone) can yield distinct forms. Compare solubility and dissolution rates between polymorphs in biorelevant media (FaSSIF/FeSSIF). Stability studies (40°C/75% RH) determine the most thermodynamically stable form for development .
Q. Notes
- Prioritize PubChem, NIST, and peer-reviewed journals for data integrity.
- Validate all methods with positive/negative controls.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
